Androstanolone-d3
Overview
Description
Androstanolone-d3, also known as 5α-dihydrotestosterone-16,16,17-d3, is a deuterated form of androstanolone (dihydrotestosterone). It is an endogenous androgen steroid hormone and a potent androgen receptor agonist. This compound is primarily used as an internal standard in mass spectrometry for the quantification of dihydrotestosterone levels in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of androstanolone-d3 involves the deuteration of androstanolone. A common method includes the reduction of testosterone using deuterated reagents. For instance, androstanolone can be synthesized by reducing testosterone with lithium aluminum deuteride (LiAlD4) in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves multi-step organic synthesis. The process begins with the preparation of deuterated testosterone, followed by its reduction to this compound. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Androstanolone-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form androstanedione-d3.
Reduction: It can be reduced to form androstanediol-d3.
Substitution: Various substitution reactions can occur at different positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Androstanedione-d3
Reduction: Androstanediol-d3
Substitution: Various halogenated and hydroxylated derivatives.
Scientific Research Applications
Androstanolone-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for accurate quantification of dihydrotestosterone levels.
Biology: Helps in studying the metabolism and biosynthesis of androgens.
Medicine: Used in clinical research to understand androgen-related disorders and their treatments.
Industry: Employed in the development of pharmaceuticals and diagnostic tools
Mechanism of Action
Androstanolone-d3 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of androgen-responsive genes. The primary molecular targets include the androgen receptor and various enzymes involved in steroid metabolism, such as 5α-reductase .
Comparison with Similar Compounds
Similar Compounds
Testosterone: The precursor of androstanolone, less potent in androgen receptor binding.
Androstenedione: An intermediate in the biosynthesis of androgens and estrogens.
Androstanediol: A metabolite of androstanolone with weaker androgenic activity.
Uniqueness
Androstanolone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in research settings where accurate measurement of dihydrotestosterone is crucial .
Properties
IUPAC Name |
(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14?,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKAWKQGWWIWPM-NWQJCVHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3C([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747036 | |
Record name | (5alpha,8xi,17beta)-17-Hydroxy(16,16,17-~2~H_3_)androstan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79037-34-6 | |
Record name | (5alpha,8xi,17beta)-17-Hydroxy(16,16,17-~2~H_3_)androstan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.